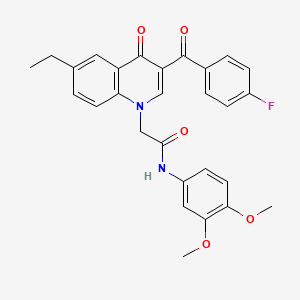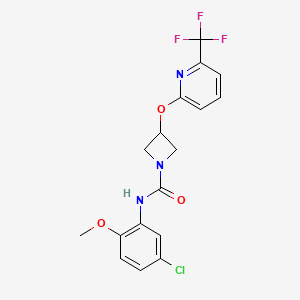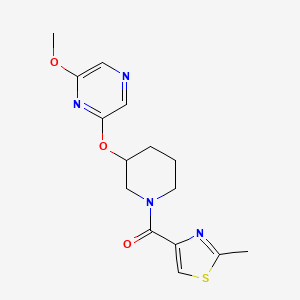![molecular formula C21H17N7O2S B2563453 N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide CAS No. 1258002-29-7](/img/structure/B2563453.png)
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H17N7O2S and its molecular weight is 431.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
1,2,4-Triazole and pyridazine derivatives are known for their broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms. These compounds inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The ability of these derivatives to exert multiple antibacterial mechanisms makes them promising candidates for developing new anti-bacterial agents, particularly against Staphylococcus aureus, a notorious pathogen responsible for various infections (Li & Zhang, 2021).
Potential in CNS Drug Synthesis
Heterocyclic compounds containing nitrogen, sulfur, and oxygen, which are structural elements in the compound of interest, form the largest class of organic compounds with potential Central Nervous System (CNS) activity. These compounds may serve as lead molecules for synthesizing new drugs that could affect various CNS disorders. The presence of heteroatoms and the ability to form coordination and hydrogen bonds make these derivatives suitable for developing new CNS acting drugs, potentially offering treatments for depression, euphoria, and convulsion (Saganuwan, 2017).
Role in Organic Synthesis and Medicinal Applications
Derivatives of heterocyclic N-oxide, such as those from pyridine and indazole, have shown significant versatility in organic synthesis, catalysis, and drug development. These compounds serve as vital intermediates in forming metal complexes, designing catalysts, and synthesizing drugs with anticancer, antibacterial, and anti-inflammatory activities. This highlights the compound's potential utility in synthesizing a wide array of bioactive molecules, underscoring its importance in drug discovery and development processes (Li et al., 2019).
Optical Sensing and Medicinal Applications
Pyrimidine derivatives, akin to structural features of the compound , have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This utility extends to developing optical sensors and various biological and medicinal applications, indicating the compound's potential role in creating novel sensing technologies and therapeutic agents (Jindal & Kaur, 2021).
Propriétés
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2S/c29-21(16-13-15(23-24-16)17-7-4-12-31-17)22-10-11-30-19-9-8-18-25-26-20(28(18)27-19)14-5-2-1-3-6-14/h1-9,12,15-16,23-24H,10-11,13H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPMZOHWCOIDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2563376.png)
![2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2563377.png)
![3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2563378.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2563383.png)




![1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2563393.png)